An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-3-chloro-L-tyrosine
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-3-chloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenation in Peptide Synthesis
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated amino acids have emerged as powerful tools for modulating the pharmacological and structural properties of peptides. This guide focuses on Nα-(9-Fluorenylmethoxycarbonyl)-3-chloro-L-tyrosine (Fmoc-3-chloro-L-tyrosine), a key building block that introduces a chloro-substituent onto the aromatic ring of tyrosine. This modification can significantly influence peptide conformation, receptor binding affinity, and metabolic stability.[1][2] This document serves as a comprehensive technical resource on the chemical properties, handling, and strategic implementation of Fmoc-3-chloro-L-tyrosine in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Fmoc-3-chloro-L-tyrosine
A thorough understanding of the physicochemical properties of Fmoc-3-chloro-L-tyrosine is fundamental to its successful application. These properties dictate its solubility, stability, and reactivity during peptide synthesis.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 478183-58-3 | [3][4] |
| Molecular Formula | C₂₄H₂₀ClNO₅ | [3][4] |
| Molecular Weight | 437.87 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | >166 °C (decomposition) | [5] |
| Optical Rotation | [α]²⁰/D = -22 ± 2° (c=1 in DMF) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in DMF | [5] |
Structural and Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra are expected to be complex due to the presence of the Fmoc group and the substituted tyrosine ring. The aromatic region will show characteristic signals for the fluorenyl group and the trisubstituted benzene ring of the chlorotyrosine. The presence of the chloro-substituent will influence the chemical shifts of the aromatic protons and carbons of the tyrosine side chain compared to unsubstituted Fmoc-L-tyrosine. High-temperature NMR in d6-DMSO may be necessary to resolve rotamers associated with the carbamate bond.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from both the fluorenyl and chlorotyrosine rings. The presence of the C-Cl bond will also result in a characteristic absorption in the fingerprint region.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS would likely involve the loss of the Fmoc group and subsequent fragmentation of the 3-chloro-L-tyrosine core. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum of fragments containing the chloro-substituent.[10][11][12]
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity of Fmoc-3-chloro-L-tyrosine.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4] For long-term storage, temperatures of -20°C are recommended to minimize degradation.
-
Stability:
-
pH: The Fmoc protecting group is labile to basic conditions, typically being removed with a 20% solution of piperidine in DMF during SPPS.[13] The compound is generally stable under the acidic conditions used for side-chain deprotection and cleavage from the resin (e.g., trifluoroacetic acid).[14]
-
Temperature: While stable at recommended storage temperatures, prolonged exposure to elevated temperatures, especially in solution, can lead to degradation. Thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C in DMSO).[6][7]
-
Chloro-Substituent Stability: The chloro-substituent on the aromatic ring is generally stable to the standard conditions of Fmoc-based SPPS, including repeated piperidine treatments and final cleavage with trifluoroacetic acid (TFA).
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-3-chloro-L-tyrosine is as a building block for the synthesis of peptides containing a 3-chlorotyrosine residue. The Fmoc group provides temporary protection of the α-amino group, allowing for sequential addition of amino acids to a solid support.
Experimental Workflow for Incorporation of Fmoc-3-chloro-L-tyrosine in SPPS
The following diagram outlines the key steps in a typical Fmoc-SPPS cycle for incorporating Fmoc-3-chloro-L-tyrosine.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for the Incorporation of Fmoc-3-chloro-L-tyrosine
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[15]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[15]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-3-chloro-L-tyrosine:
-
Activation: In a separate vial, dissolve Fmoc-3-chloro-L-tyrosine (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[15] The use of more potent coupling reagents like HATU may be beneficial for this sterically hindered amino acid.[16]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Longer coupling times may be necessary depending on the sequence.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[15] If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional):
-
If the coupling is incomplete after a second attempt, any unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.
5. Repetition of the SPPS Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues from reactive cations generated during deprotection. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[17][18] The reaction is typically carried out for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Potential Side Reactions and Considerations
While Fmoc-SPPS is a robust methodology, several side reactions can occur, and the presence of a halogenated tyrosine warrants special consideration.
-
Racemization: Racemization of the chiral center of the amino acid can occur, particularly during the activation step. The use of urethane-based protecting groups like Fmoc significantly suppresses this side reaction. However, employing coupling reagents with racemization-suppressing additives (e.g., HOBt or Oxyma) is still recommended.[16]
-
Alkylation of Side Chains: During the final TFA cleavage, reactive cations are generated from the cleavage of side-chain protecting groups. These can alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS in the cleavage cocktail is crucial to mitigate these side reactions.[18][19]
-
Incomplete Coupling: The bulky nature of the Fmoc group and the 3-chloro-tyrosine side chain may lead to slower coupling kinetics compared to smaller amino acids. It is essential to monitor the coupling reaction completion and, if necessary, employ double coupling or more potent activating agents.[16]
Conclusion
Fmoc-3-chloro-L-tyrosine is a valuable and versatile building block for the synthesis of modified peptides. Its incorporation can impart unique structural and functional properties, opening new avenues for drug discovery and the study of protein-protein interactions. A thorough understanding of its chemical properties, coupled with optimized handling and SPPS protocols, is essential for its successful implementation. This guide provides a foundational framework for researchers to confidently utilize Fmoc-3-chloro-L-tyrosine in their synthetic endeavors, paving the way for the development of novel and potent peptide-based molecules.
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ResearchGate. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
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Anaspec. (n.d.). Fmoc-3-chloro-L-tyrosine - 1 g. [Link]
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ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
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Dong, S., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Organic Letters, 18(15), 3762-3765. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. [Link]
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Poulsen, T. B., et al. (2019). Analysis of protein chlorination by mass spectrometry. Methods, 158, 49-57. [Link]
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Nam, Y. S., et al. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. Advanced Science, 5(11), 1801255. [Link]
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ResearchGate. (2018). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. [Link]
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Acar, S. (2019). Synthesis and Applications of Synthetic Peptides. In Peptide and Protein-Based Nanomaterials. IntechOpen. [Link]
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ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. [Link]
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ResearchGate. (n.d.). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... [Link]
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Aralez Bio. (n.d.). Fmoc-3-chloro-L-tyrosine. [Link]
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Seiler, M., et al. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(4), 230-233. [Link]
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ResearchGate. (n.d.). Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry. [Link]
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ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
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Barany, G., et al. (2013). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 4(5), 1846-1854. [Link]
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Giraud, M., et al. (1993). Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Letters in Peptide Science, 1(2), 113-119. [Link]
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Fleszar, M. G., et al. (2020). Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period. Molecules, 25(21), 5158. [Link]
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ResearchGate. (n.d.). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? [Link]
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